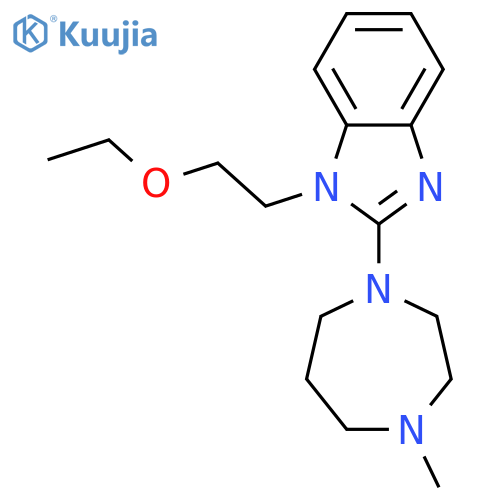

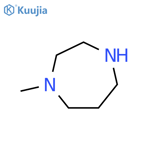

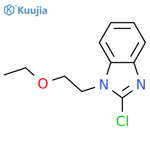

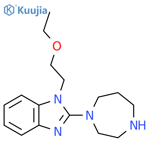

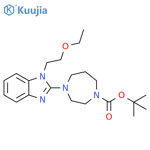

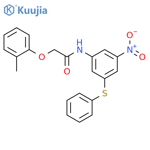

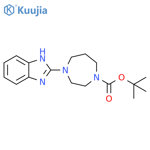

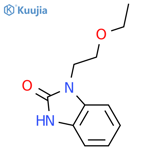

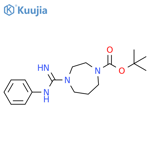

Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents

,

Journal of Medicinal Chemistry,

1986,

29(7),

1178-83